

in vitro studies on caffeine citrate's cellular effects

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Compound of Interest		
Compound Name:	Caffeine citrate	
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An In-Depth Technical Guide to the In Vitro Cellular Effects of Caffeine Citrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine citrate, a methylxanthine derivative, is a widely utilized therapeutic agent, particularly in neonatal medicine for the treatment of apnea of prematurity.[1][2] Its pharmacological effects extend beyond respiratory stimulation, impacting fundamental cellular processes. This technical guide provides a comprehensive overview of the in vitro cellular effects of caffeine citrate, focusing on its influence on cell viability, proliferation, apoptosis, and cell cycle progression. It details the underlying molecular mechanisms, including adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of intracellular calcium and key signaling pathways. This document synthesizes quantitative data from multiple studies into structured tables, outlines detailed experimental protocols, and provides visual representations of critical signaling pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Action

Caffeine's cellular effects are primarily mediated through several key mechanisms. At therapeutic concentrations, the most significant is the antagonism of adenosine receptors.[2][3] [4] At higher concentrations, other mechanisms become more prominent, including the

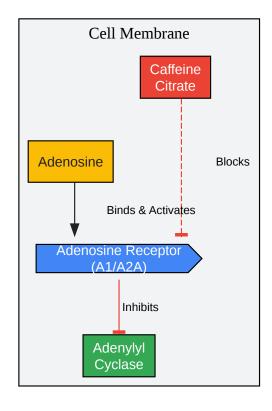


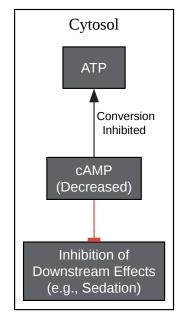
inhibition of phosphodiesterase (PDE) enzymes and the modulation of intracellular calcium release.[2][3]

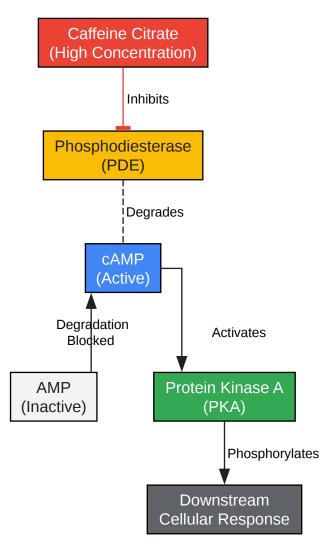
Adenosine Receptor Antagonism

Caffeine acts as a non-selective competitive antagonist at A1 and A2A adenosine receptors.[1] [3][4] Adenosine, an endogenous purine nucleoside, typically functions as an inhibitory neuromodulator.[3] By blocking these receptors, caffeine prevents adenosine from exerting its effects, leading to increased neuronal firing and stimulation of the central nervous system.[1][5] This antagonism is the principal mechanism behind its efficacy in treating apnea of prematurity by stimulating the medullary respiratory centers.[3][6][7]

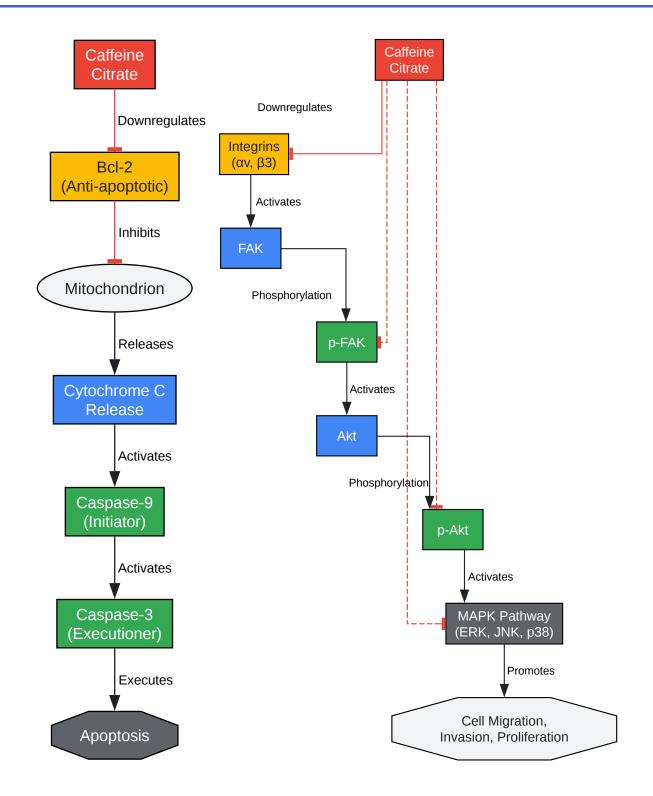




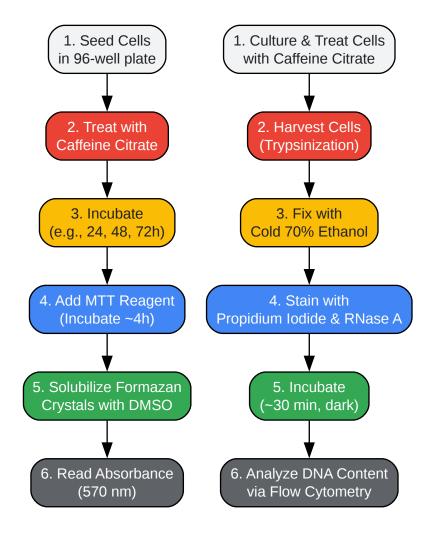












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